molecular formula C14H12ClFN2O B4552692 N-(3-chlorophenyl)-N'-(4-fluoro-2-methylphenyl)urea

N-(3-chlorophenyl)-N'-(4-fluoro-2-methylphenyl)urea

Cat. No.: B4552692
M. Wt: 278.71 g/mol
InChI Key: FNHACSGNEPTNHC-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-N'-(4-fluoro-2-methylphenyl)urea is a useful research compound. Its molecular formula is C14H12ClFN2O and its molecular weight is 278.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 278.0622189 g/mol and the complexity rating of the compound is 316. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Clastogenicity and SCE Assays

N-(3-chlorophenyl)-N'-(4-fluoro-2-methylphenyl)urea and its derivatives have been studied for their clastogenicity (ability to induce chromosomal aberrations) and SCE (sister chromatid exchange) induction in V79-E cells, a line of Chinese hamster cells. The research focused on nitrosoureas derivatives, highlighting their potent clastogenic and SCE inducing effects in the absence of metabolic activation in vitro. These studies provide insights into the potential genotoxic effects of certain urea derivatives, emphasizing the importance of assessing their oncological safety profiles (Thust, Mendel, Schwarz, & Warzok, 1980).

Cytokinin Activity in Agriculture

The cytokinin activity of various N-phenyl-N'-(4-pyridyl)urea derivatives, including compounds closely related to this compound, was evaluated through the tobacco callus bioassay. These derivatives have shown significant cytokinin-like activity, influencing plant growth and development. Such findings suggest potential agricultural applications, particularly in enhancing crop yield and improving plant resistance to environmental stress (Takahashi, Shudo, Okamoto, Yamada, & Isogai, 1978).

Herbicide Selectivity and Activity

Investigations into the selectivity and activity of fluorophenyl urea herbicides, including those structurally similar to this compound, highlight their effectiveness in grain sorghum cultivation. Such studies shed light on the mechanism of action of these compounds, their selectivity towards certain plant species, and their potential environmental impact. Understanding the biochemical interactions of these herbicides can aid in the development of more efficient and selective agricultural chemicals (Gardner, Pilgram, Brown, & Bozarth, 1985).

Antipathogenic Properties

The synthesis and antipathogenic testing of new thiourea derivatives, including compounds related to this compound, have demonstrated significant activity against bacterial strains capable of biofilm formation. This suggests potential for the development of novel antimicrobial agents, highlighting the therapeutic applications of urea derivatives in combating infections resistant to conventional treatments (Limban, Marutescu, & Chifiriuc, 2011).

Properties

IUPAC Name

1-(3-chlorophenyl)-3-(4-fluoro-2-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN2O/c1-9-7-11(16)5-6-13(9)18-14(19)17-12-4-2-3-10(15)8-12/h2-8H,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHACSGNEPTNHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.